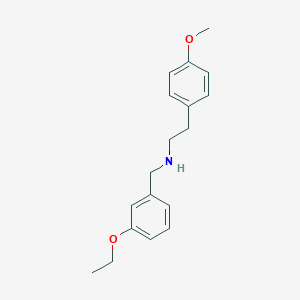![molecular formula C11H14ClN5 B503735 N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-33-5](/img/structure/B503735.png)
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-propyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its tetrazole moiety, which is known for its bioactivity.
Agrochemicals: The compound can be utilized in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-L-prolinamide
- N-(3-chlorobenzyl)-L-phenylalanine
Uniqueness
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
876897-33-5 |
|---|---|
Molecular Formula |
C11H14ClN5 |
Molecular Weight |
251.71g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C11H14ClN5/c1-2-6-17-11(14-15-16-17)13-8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14,16) |
InChI Key |
PQWXBEVJLODOAS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC(=CC=C2)Cl |
solubility |
29.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine](/img/structure/B503652.png)
![1-{[(5-Methylthiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B503654.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B503655.png)
![2-[(2,4,5-Trimethoxybenzyl)amino]ethanol](/img/structure/B503657.png)
![2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B503661.png)
![N-[(2,3,4-trimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B503662.png)
![N-[(4-phenylphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B503663.png)

![2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B503668.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(4-pyridinylmethyl)amine](/img/structure/B503670.png)
![N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine](/img/structure/B503672.png)
![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B503673.png)
![N-(4-fluorobenzyl)-N-[(3-methyl-2-thienyl)methyl]amine](/img/structure/B503674.png)
![N-[4-(allyloxy)benzyl]-N-[2-(4-methoxyphenyl)ethyl]amine, AldrichCPR](/img/structure/B503676.png)
